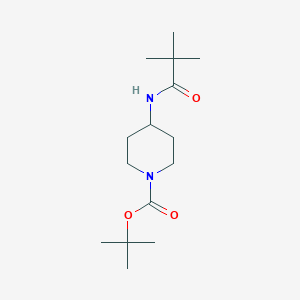

tert-Butyl 4-pivalamidopiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound to tert-butyl 4-pivalamidopiperidine-1-carboxylate, is a significant intermediate for small molecule anticancer drugs. Research has shown that this compound is synthesized from piperidin-4-ylmethanol and has been optimized for high yield, reaching up to 71.4%. This synthesis is crucial for developing and optimizing anti-tumor inhibitors, highlighting its significant role in cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Chiral Auxiliary in Dipeptide Synthesis

Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, another related compound, is used as a chiral auxiliary and as a chiral Aib building block in dipeptide synthesis. Its synthesis from L-alanine and subsequent applications in synthesizing enantiomerically pure compounds underline its importance in stereochemistry and pharmaceutical applications (Studer, Hintermann, & Seebach, 1995).

Synthesis of Protected α-Amino Acids

(S)-tert-Butyl-N-tert-butoxycarbonylaziridine-2-carboxylate, a compound structurally similar to tert-butyl 4-pivalamidopiperidine-1-carboxylate, reacts with copper catalyzed Grignard reagents to yield protected α-amino acids. This synthesis method has implications for the broader field of amino acid synthesis and related pharmaceutical applications (Baldwin, Farthing, Russell, Schofield, & Spivey, 1996).

Synthesis of Jak3 Inhibitor

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is essential in synthesizing CP-690550, a novel protein tyrosine kinase Jak3 inhibitor. Its efficient synthesis route involves several steps, starting from 4-methylpyridinium and leading to high yields, emphasizing its role in producing important pharmaceutical compounds (Xin-zhi, 2011).

Low Dielectric Constant and Organosolubility in Polyimides

A series of new polyimides containing tert-butyl side groups, including compounds related to tert-butyl 4-pivalamidopiperidine-1-carboxylate, exhibit low dielectric constants, excellent solubility, and high thermal stability. This makes them suitable for applications in electronics and materials science (Chern & Tsai, 2008).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 4-(2,2-dimethylpropanoylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-14(2,3)12(18)16-11-7-9-17(10-8-11)13(19)20-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRXKXBQFLDZAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-pivalamidopiperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2(5H)-Furanone, 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-](/img/no-structure.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2377245.png)

![N-[2-[2-(2-methoxyphenyl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2377246.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377254.png)

![Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2377256.png)

![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)

![methyl 3-[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate](/img/structure/B2377261.png)